3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid (CAS 149506-05-8) is a premium, orthogonally protected beta-aryl amino acid building block widely utilized in medicinal chemistry, peptidomimetic design, and bioconjugation [1]. By featuring a pre-installed N-Boc protecting group on the para-aniline position, this compound provides a precisely spaced, stable precursor for amide coupling and solid-phase synthesis workflows. Procuring this specific >99% purity building block eliminates the need for in-house protection of highly reactive aniline precursors, ensuring immediate processability and reproducible yields in the construction of complex targeted therapies and PROTAC linkers .
Attempting to substitute this compound with its unprotected baseline, 3-(4-aminophenyl)propanoic acid, fundamentally compromises synthetic workflows by allowing the nucleophilic aniline to interfere during carboxylic acid activation, leading to uncontrolled self-condensation and oligomerization [1]. Furthermore, substituting with the Fmoc-protected analog forces the use of basic deprotection conditions (e.g., piperidine), which can degrade base-sensitive intermediates or induce epimerization in complex multi-step syntheses [2]. Finally, utilizing shorter homologs like 4-(Boc-amino)phenylacetic acid alters the critical spatial geometry by removing a methylene spacer, which drastically reduces target binding affinity in sterically demanding applications such as integrin antagonists [3].
When activating the carboxylic acid moiety using standard coupling reagents (e.g., HATU, EDC), the unprotected baseline 3-(4-aminophenyl)propanoic acid undergoes rapid intermolecular self-condensation, forming oligomeric byproducts and reducing the yield of the desired amide to <30% [1]. Procuring the Boc-protected compound (CAS 149506-05-8) completely masks the aniline nucleophilicity, enabling >95% coupling yields of the target propionamide without oligomerization [2].
| Evidence Dimension | Target Amide Coupling Yield |
| Target Compound Data | >95% yield (Boc-protected) |
| Comparator Or Baseline | Unprotected 3-(4-aminophenyl)propanoic acid (<30% yield) |
| Quantified Difference | >65% absolute increase in coupling yield |
| Conditions | Standard activation (HATU/DIPEA) in DMF |
Procuring the pre-protected Boc derivative is essential to achieve viable yields during library synthesis and prevent complex purification of oligomeric mixtures.
In synthetic routes involving base-labile stereocenters or ester linkages, the Fmoc-protected analog requires 20% piperidine for deprotection, which can induce premature ester cleavage or epimerization, often causing >15% intermediate degradation[1]. The Boc-protected compound (CAS 149506-05-8) is entirely stable to basic coupling conditions and is selectively removed using acidic conditions (e.g., TFA/DCM), preserving the integrity of base-sensitive functional groups with >99% retention [2].
| Evidence Dimension | Base-Sensitive Intermediate Degradation |
| Target Compound Data | <1% degradation (TFA deprotection route) |
| Comparator Or Baseline | Fmoc-protected analog (>15% degradation via piperidine) |
| Quantified Difference | >14% reduction in intermediate degradation |
| Conditions | Multi-step solution-phase synthesis with base-labile moieties |
Buyers must select the Boc-protected variant when the downstream synthetic route cannot tolerate the basic conditions required for Fmoc removal.
For applications requiring precise spatial arrangement, such as integrin antagonists or PROTAC linkers, the propanoic acid chain provides a critical 3-carbon extension [1]. Substituting with the shorter 4-(Boc-amino)phenylacetic acid removes one methylene group, which restricts conformational flexibility and can reduce target binding affinity by 10- to 100-fold due to suboptimal pharmacophore spacing [2]. The propanoic acid derivative ensures the correct distance between the aromatic ring and the amide linkage.
| Evidence Dimension | Pharmacophore Spacing & Binding Affinity Maintenance |
| Target Compound Data | Optimal 3-carbon spacing maintained (baseline affinity) |
| Comparator Or Baseline | 4-(Boc-amino)phenylacetic acid (10- to 100-fold reduction in affinity) |
| Quantified Difference | 1-2 log order difference in target binding |
| Conditions | Structure-activity relationship (SAR) studies in peptidomimetic design |
Procurement of the exact propanoic acid homolog is critical for maintaining the necessary spatial geometry in advanced drug design, where a single methylene deletion destroys efficacy.
Ideal for the synthesis of small-molecule peptidomimetics (e.g., integrin antagonists) where the precise beta-aryl propionic acid spacing is required for receptor binding, and where the Boc group allows for orthogonal deprotection in the presence of base-sensitive structural elements [1].
Serves as a rigid-flexible hybrid building block for PROTAC linkers. The para-substituted aniline allows for coupling to E3 ligase ligands, while the propanoic acid tail provides an optimal attachment point for the target protein ligand, preventing the steric clashes seen with shorter acetic acid linkers [2].
Highly recommended for automated parallel synthesis and combinatorial library generation. The pre-installed Boc group eliminates the need for in-situ protection steps and prevents the self-condensation that plagues unprotected anilines, ensuring high purity and reproducibility across well plates [3].